tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylphenyl group attached to a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Studied for its potential biological activity, including antimicrobial properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a drug intermediate.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active compounds. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-hydroxycarbamate: Another carbamate with a hydroxy group, used in similar applications.
tert-Butyl-N-(2-methylphenyl)carbamate: A related compound with a methylphenyl group, used in organic synthesis.
Uniqueness: tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer specific reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-11(15)10(7-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
ZDUZUWHXXVLIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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